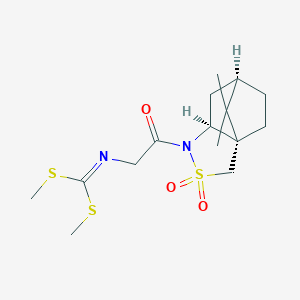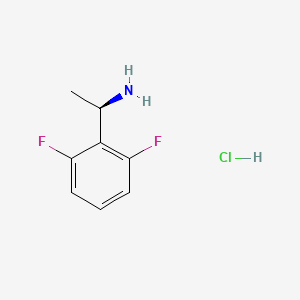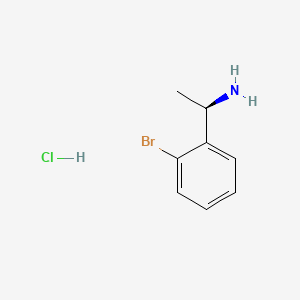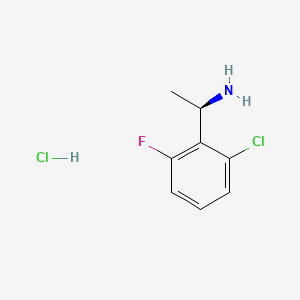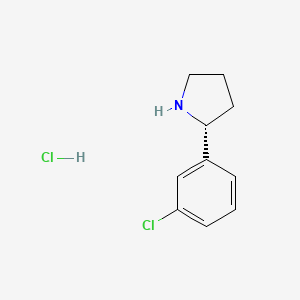
(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is a chemical compound with the CAS Number: 1360442-43-8 . It has a molecular weight of 218.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of “®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is C10H13Cl2N . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Physical And Chemical Properties Analysis
“®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is a solid substance at room temperature . It has a molecular weight of 218.13 .
Wissenschaftliche Forschungsanwendungen
Stereoselective Behavior in Calcium Channel Blockers
- Research on a functional analogue of diltiazem, which contains a pyrrolidine ring similar to (R)-2-(3-Chlorophenyl)pyrrolidine, has shown that the stereocenter of this ring contributes significantly to its binding and functional properties in L-type calcium channels. This suggests that compounds like (R)-2-(3-Chlorophenyl)pyrrolidine could exhibit stereoselective behavior in their interactions with biological targets, potentially impacting their efficacy and safety profiles in pharmacological applications (Carosati et al., 2009).
Synthesis of Therapeutic Agents
- The compound has been used as an intermediate in the stereospecific synthesis of therapeutic agents like Baclofen and PCPGABA. These syntheses underscore the importance of compounds like (R)-2-(3-Chlorophenyl)pyrrolidine in the production of clinically relevant drugs (Yoshifuji & Kaname, 1995).
Potential Antithrombin Activity
- Enantiomerically pure pyrrolidine derivatives, which include structures similar to (R)-2-(3-Chlorophenyl)pyrrolidine, have been synthesized and evaluated for potential antithrombin activity. This research implies that such compounds could be useful in developing new anticoagulant medications (Ayan et al., 2013).
Chemical Properties and Stability
- Studies focusing on the chemical structure and stability of pyrrolidine derivatives provide insights into the physicochemical properties of (R)-2-(3-Chlorophenyl)pyrrolidine. Understanding these properties is crucial for its effective use in pharmaceutical formulations and industrial applications (Ravikumar & Sridhar, 2006).
Applications in Organic Synthesis
- The compound's utility in organic synthesis, particularly in the formation of pyrrolidines through cycloaddition reactions, has been explored. This highlights its role in synthesizing a wide range of organic compounds, including those with biological activity (Żmigrodzka et al., 2022).
Spectroscopic Identification
- The compound's identification and characterization through spectroscopic methods have been documented, providing valuable information for its quality control and assurance in pharmaceutical and chemical industries (Nycz et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-2-(3-chlorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAWSYYGMXRWLS-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

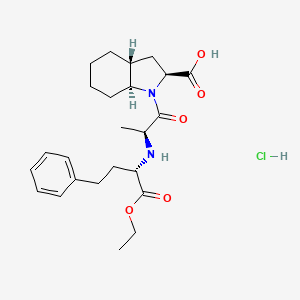
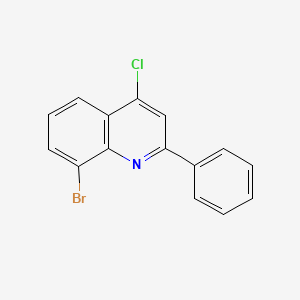
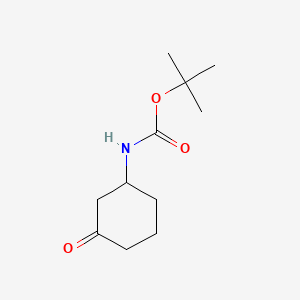
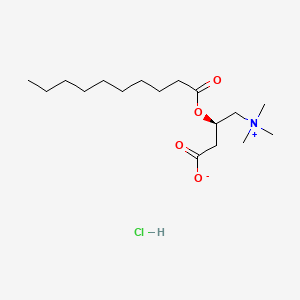

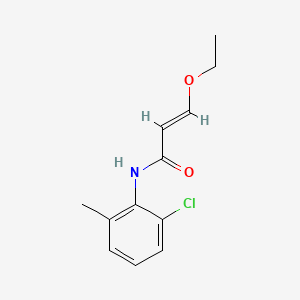
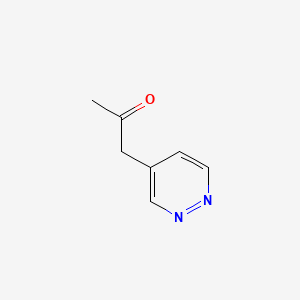

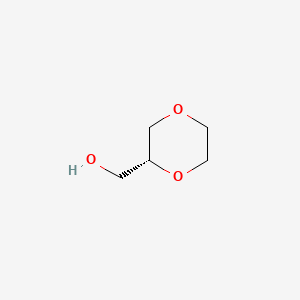
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
